3-amino-N-(3-methylphenyl)benzamide
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Overview
Description
3-amino-N-(3-methylphenyl)benzamide: is an organic compound with the molecular formula C14H14N2O. It is a crucial building block in medicinal chemistry, often used as an intermediate in the synthesis of various drug candidates . This compound is characterized by the presence of an amino group and a benzamide group attached to a benzene ring, which contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known that this compound is a crucial building block of many drug candidates , suggesting that it may interact with a variety of biological targets.
Mode of Action
It is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel monoacylation by-products and consecutive diacylation by-products .
Biochemical Pathways
As a building block of many drug candidates , it is likely involved in a variety of biochemical processes.
Result of Action
As a key building block of many drug candidates , it likely contributes to the therapeutic effects of these drugs.
Action Environment
A study has shown that an increase in temperature from 30 to 70°c led to the enhancement of 3-amino-n-(3-methylphenyl)benzamide production , indicating that temperature is a significant environmental factor influencing its synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 2: This method directly synthesizes the compound by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This route is preferred due to its simplicity and higher yield.
Industrial Production Methods: In industrial settings, the continuous flow microreactor system is often employed for the synthesis of this compound. This method allows for precise control over reaction conditions, leading to higher yields and better selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions can be performed on the nitro precursor to obtain the amino derivative.
Substitution: The compound can participate in substitution reactions, particularly involving the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is the amino derivative.
Substitution: Halogenated benzamides are common products.
Scientific Research Applications
Chemistry: 3-amino-N-(3-methylphenyl)benzamide is used as an intermediate in the synthesis of various organic compounds and drug candidates .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its structural similarity to certain biological molecules .
Medicine: The compound is a key intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- N-(4-Methylphenyl)benzamide
- 3-Amino-N-phenylbenzamide
Uniqueness: 3-amino-N-(3-methylphenyl)benzamide is unique due to the presence of both an amino group and a methyl group on the benzene ring, which enhances its reactivity and specificity in chemical reactions .
Properties
IUPAC Name |
3-amino-N-(3-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-4-2-7-13(8-10)16-14(17)11-5-3-6-12(15)9-11/h2-9H,15H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPARZLQFZGMBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354073 |
Source
|
Record name | 3-amino-N-(3-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14315-23-2 |
Source
|
Record name | 3-amino-N-(3-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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